Product packaging for 1,3,5-Trimethyl-2-octadecylcyclohexane(Cat. No.:CAS No. 55282-34-3)

1,3,5-Trimethyl-2-octadecylcyclohexane

Cat. No.: B13943966
CAS No.: 55282-34-3
M. Wt: 378.7 g/mol
InChI Key: SLYADMRXVMOLJY-UHFFFAOYSA-N
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Description

The study of 1,3,5-Trimethyl-2-octadecylcyclohexane is situated at the intersection of several key areas in organic chemistry, including the study of complex cycloalkanes, long-chain aliphatic compounds, and their potential roles in natural products and geochemical systems. The molecule's structure, featuring a stereochemically rich cyclohexane (B81311) ring and a hydrophobic octadecyl tail, suggests potential for interesting physicochemical properties and biological interactions. However, a comprehensive review of the existing literature reveals that specific research on this compound is exceptionally limited.

Cycloalkane derivatives are fundamental scaffolds in a vast array of natural products and synthetic molecules with significant biological activities. The cyclohexane ring, in particular, is a common motif, and its substitution pattern dramatically influences the molecule's three-dimensional shape and, consequently, its biological function. The presence of multiple methyl groups, as seen in the 1,3,5-trimethyl arrangement, introduces steric and electronic effects that can dictate the molecule's conformational preferences and its interactions with biological targets.

The long alkyl chain, in this case, an octadecyl group, imparts a significant lipophilic character to the molecule. In medicinal chemistry, the addition of such alkyl chains is a known strategy to enhance the lipophilicity of compounds, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. wikipedia.org Long-chain hydrocarbons are also integral components of biological membranes and can play a role in signaling pathways.

A thorough search of scientific databases reveals a significant lack of studies focused directly on this compound. While the compound is listed in chemical databases such as the NIST WebBook and PubChem, with basic physicochemical data available, there is a dearth of published research on its natural occurrence, synthesis, or biological activity. nist.govnih.gov

Homologous series of n-alkylated cyclohexanes are known to be present in crude oil and refinery products, where they can serve as geochemical markers. usgs.govresearchgate.net The distribution patterns of these compounds can provide insights into the source and degradation of petroleum products. usgs.govusgs.gov While it is plausible that this compound could be a component of such complex hydrocarbon mixtures, its specific identification and significance in this context have not been reported.

Regarding potential biological roles, the lipophilic nature conferred by the long alkyl chain suggests that the compound could interact with cell membranes or other hydrophobic environments within biological systems. Some cyclohexane derivatives have been shown to possess antimicrobial and anti-inflammatory properties. cabidigitallibrary.orgnih.gov However, without empirical data, any discussion of the biological activity of this compound remains speculative and would be based on analogies to structurally related but distinct molecules.

The most prominent research gap concerning this compound is the near-complete absence of empirical data. Key areas that warrant investigation include:

Natural Occurrence: Systematic studies are needed to determine if this compound is present in natural sources, such as microbial lipids, plant waxes, or as a biomarker in geological samples.

Chemical Synthesis: The development of stereoselective synthetic routes to this compound would be crucial for obtaining pure samples for further study.

Physicochemical Characterization: While some properties have been calculated, experimental determination of its physical and chemical characteristics is necessary for a complete understanding.

Biological Activity Screening: A comprehensive screening of the compound for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, could reveal potential applications.

Toxicological Evaluation: Should any biological activity be identified, a thorough toxicological assessment would be an essential next step.

Future research should aim to fill these fundamental knowledge gaps. The synthesis of the compound would enable detailed spectroscopic analysis and the exploration of its chemical reactivity. Subsequent biological screening could then pave the way for more in-depth mechanistic studies if any significant activity is discovered.

Data and Compound Information

Physicochemical Data of this compound

The following table summarizes some of the calculated physicochemical properties of this compound. It is important to note that these are predicted values and may differ from experimentally determined data.

PropertyValueUnitSource
Molecular FormulaC₂₇H₅₄ nist.gov
Molecular Weight378.7177 g/mol nist.gov
CAS Registry Number55282-34-3 nist.gov
Standard Gibbs free energy of formation177.78kJ/mol chemeo.com
Enthalpy of formation at standard conditions (gas)-607.31kJ/mol chemeo.com
Enthalpy of fusion at standard conditions60.73kJ/mol chemeo.com
Enthalpy of vaporization at standard conditions75.20kJ/mol chemeo.com
Log10 of Water solubility-10.05 chemeo.com
Octanol/Water partition coefficient (logP)9.956 chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H54 B13943966 1,3,5-Trimethyl-2-octadecylcyclohexane CAS No. 55282-34-3

Properties

CAS No.

55282-34-3

Molecular Formula

C27H54

Molecular Weight

378.7 g/mol

IUPAC Name

1,3,5-trimethyl-2-octadecylcyclohexane

InChI

InChI=1S/C27H54/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h24-27H,5-23H2,1-4H3

InChI Key

SLYADMRXVMOLJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1C(CC(CC1C)C)C

Origin of Product

United States

Occurrence, Isolation, and Distribution in Natural and Anthropogenic Systems

Presence in Botanical Extracts and Phytochemical Profiling

Phytochemical investigations of various plant species have occasionally reported the presence of 1,3,5-Trimethyl-2-octadecylcyclohexane. These studies typically involve the extraction of chemical constituents from different plant tissues, followed by analysis to create a detailed profile of the plant's chemical makeup.

Identification in Cladanthus mixtus (e.g., stems, roots) via GC-MS Analysis

Comprehensive GC-MS analyses have been conducted on the methanolic extracts of the flowers, leaves, stems, and roots of Cladanthus mixtus, also known as Moroccan chamomile. These studies have identified a wide array of biomolecules, including terpenoids, esters, alcohols, alkanes, and fatty acids. However, based on a review of the available scientific literature detailing the phytochemical profiles of various Cladanthus mixtus extracts, this compound has not been identified as a constituent of this plant.

Detection in Hibiscus sabdariffa L. Calyces and Volatile Aromatic Constituent Analysis

The compound this compound has been identified as a volatile aromatic constituent in the hydroethanolic extract of Roselle (Hibiscus sabdariffa L.) calyces. In a study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the chemical composition of the extract, this compound was detected as a minor component. The identification was based on its mass spectrum and retention time during the chromatographic analysis.

The research reported specific analytical data for its identification, which is summarized in the table below.

ParameterValue
Plant SpeciesHibiscus sabdariffa L.
Plant PartCalyces
Extraction MethodHydroethanolic Extract
Analytical MethodGC-MS
Retention Time (RT)29.03 min
Relative Peak Area0.71%

Occurrence as a Volatile Fraction Component in Erica Honey

Extensive research has been conducted to characterize the volatile organic compounds (VOCs) that contribute to the unique sensorial profile of Erica honey (heather honey). These analyses, performed using techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, have identified numerous compounds, including aldehydes, alcohols, and terpenes. While a wide variety of volatile and semi-volatile compounds have been cataloged, a review of the literature on the volatile fraction of Erica honey does not indicate the presence of this compound.

Characterization in Alnus nitida Leaves and Fruit Extracts

The phytochemical profile of Alnus nitida (Himalayan alder) has been investigated to identify its bioactive compounds. Through GC-MS analysis of a methanolic extract from the leaves of A. nitida, the compound this compound was successfully identified. It was characterized as a minor alkane component within a complex mixture that also included esters, alcohols, and terpenoids.

The table below details the findings from the GC-MS analysis of the Alnus nitida leaf extract.

ParameterValue
Plant SpeciesAlnus nitida
Plant PartLeaves
Extraction MethodMethanolic Extract
Analytical MethodGC-MS
Retention Time (RT)33.58 min
Relative Peak Area0.11%
Chemical ClassAlkane

Identification in Essential Oils of Platycladus orientalis L. Franco and Thuja occidentalis L.

The chemical compositions of the essential oils from Platycladus orientalis L. Franco (Oriental arborvitae) and Thuja occidentalis L. (Eastern arborvitae) have been thoroughly studied. These essential oils are rich in monoterpenes and sesquiterpenes, such as α-pinene, cedrol, and thujone. Numerous studies employing GC-MS have detailed the volatile constituents of various parts of these plants, including the leaves, twigs, and cones. Despite these extensive analyses, this compound has not been reported as a component of the essential oils of either Platycladus orientalis or Thuja occidentalis in the reviewed scientific literature.

Characterization as a Microbial Metabolite and its Biological Implications

Microorganisms are known to produce a vast array of secondary metabolites through various biosynthetic pathways. The study of these microbial metabolites is a significant area of research for discovering new bioactive compounds. However, there is currently no scientific literature available that identifies this compound as a metabolite produced by bacteria, fungi, or other microorganisms. Studies on microbial secondary metabolites have identified numerous other classes of compounds, but this specific alkylated cyclohexane (B81311) has not been documented as being of microbial origin.

Identification in Thermally Processed Biomass Materials

This compound has been identified as a chemical constituent of pyrolysis liquid, a byproduct of charcoal production. Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen, breaking down complex organic materials like biomass into solid (charcoal), liquid (pyrolysis liquid or bio-oil), and gaseous products. The chemical composition of the pyrolysis liquid is highly complex and depends on both the feedstock material and the process conditions.

A study characterizing the liquid derived from the pyrolysis process of charcoal production in the south of Thailand specifically identified this compound as one of the components in the pyrolysis liquid. This detection was achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which is capable of separating and identifying the individual chemical compounds within a complex mixture.

The same study that detected this compound in pyrolysis liquid also investigated the distribution of chemical compounds between the light and heavy fractions of this liquid, which were separated by vacuum distillation. The distribution of a particular compound between these fractions is determined by its volatility and boiling point.

While the specific percentage distribution of this compound between the light and heavy fractions was not explicitly quantified in the available summary of the research, it is expected that as a high molecular weight hydrocarbon, it would predominantly be found in the heavy fraction of the pyrolysis liquid.

The following table summarizes the chemical distribution of the pyrolysis liquid and its fractions as reported in the study.

Chemical Compound Pyrolysis Liquid (%) Light Fraction (%) Heavy Fraction (%)
Water28.458.71.8
Acetic acid7.211.53.4
1-Hydroxy-2-propanone4.16.81.7
Furfural1.52.50.6
Phenol2.31.92.6
Guaiacol3.82.15.3
This compound Present - -
Other Compounds52.716.584.6
Note: The presence of this compound was confirmed, but its specific percentage was not detailed in the provided information. The table is based on the general characterization of the pyrolysis liquid from the study.

Environmental and Industrial Detection Contexts

The detection of alkylated cyclohexanes, a class of compounds to which this compound belongs, is relevant in environmental geochemistry, particularly in the context of petroleum product contamination. N-alkylated cyclohexanes are common constituents of crude oil and refined products like diesel fuel usgs.gov. Their distribution patterns can serve as fingerprints to characterize different fuel types and to monitor the degradation of these products in the environment usgs.gov.

Studies on oil spills have shown that anaerobic microbial degradation can alter the distribution of n-alkylated cyclohexanes over time, with a consistent pattern of loss from the higher molecular weight end of the homologous series usgs.gov. This suggests that long-chain alkylated cyclohexanes like this compound could be subject to similar environmental fate processes. However, specific environmental monitoring data for this compound are not widely available.

From an industrial perspective, alkylated cyclohexanes can be present in various hydrocarbon-based products and waste streams. Their detection and quantification are important for quality control and environmental compliance. Analytical methods such as gas chromatography are employed for the determination of such compounds in industrial and workplace settings. While there is no specific information on the industrial-scale production or application of pure this compound, its presence in pyrolysis oil suggests it could be a component of bio-based fuels and chemicals, an area of growing industrial interest.

Appearance in Environmental Impact Assessments and Chemical Monitoring Databases

A comprehensive review of publicly available environmental impact assessments and chemical monitoring databases reveals a notable absence of data for the compound this compound. Extensive searches of scientific literature and environmental databases did not yield specific instances of this compound being reported as a monitored substance in environmental impact studies or as a listed analyte in prominent chemical monitoring programs.

This lack of detection and reporting suggests that this compound is not currently considered a priority pollutant or a compound of significant concern in the context of routine environmental monitoring. Consequently, there are no established regulatory limits or monitoring requirements for this substance in major environmental jurisdictions.

The reasons for its absence in these databases could be manifold. The compound may not be produced or used in large quantities, its environmental release may be minimal, or it may not possess properties that would classify it as a persistent, bioaccumulative, or toxic substance warranting regular monitoring. Furthermore, analytical methods for its detection may not be routinely included in standard environmental screening protocols.

While general frameworks for chemical monitoring exist to support exposure assessments, the specific inclusion of a compound is dependent on its known or suspected risk to human health and the environment. nih.gov Without evidence to suggest such a risk, this compound has not been incorporated into these surveillance efforts.

Further research would be necessary to ascertain the potential for this compound to be present in the environment and to determine if its inclusion in future monitoring programs is warranted.

Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds in complex matrices. For a large, saturated hydrocarbon like 1,3,5-trimethyl-2-octadecylcyclohexane, GC-MS provides the necessary separation and detection capabilities.

Optimization of GC-MS Parameters for Detection and Relative Abundance Determination

The successful detection of this compound hinges on the careful optimization of GC-MS parameters. The high boiling point of this compound necessitates a temperature-programmed analysis to ensure its elution from the GC column.

Key Optimized Parameters:

GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is optimal. nist.gov These columns separate compounds primarily based on boiling point, which is ideal for hydrocarbon analysis.

Temperature Program: A typical analysis would involve an initial oven temperature of around 100-150°C, followed by a controlled ramp (e.g., 5-10°C per minute) to a final temperature exceeding 300°C to ensure the elution of this high-molecular-weight analyte.

Ionization Mode: Electron Ionization (EI) is the standard method, typically performed at 70 eV. This technique produces repeatable fragmentation patterns that are useful for structural elucidation and library matching.

Mass Analyzer: A quadrupole mass analyzer is commonly used for routine analysis, scanning a mass-to-charge (m/z) range that encompasses the molecular ion (m/z 378.7) and key fragment ions.

The following table outlines typical GC-MS parameters for the analysis of long-chain alkylated hydrocarbons.

ParameterSettingRationale
Column Type Non-polar (e.g., DB-1, HP-5ms)Separation by boiling point, suitable for hydrocarbons.
Column Dimensions 30 m length, 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolution and capacity.
Carrier Gas HeliumInert, provides good chromatographic efficiency.
Inlet Temperature 280-300 °CEnsures complete vaporization of the high-boiling-point analyte.
Oven Program 150°C initial, ramp 10°C/min to 320°CAllows for separation from lighter compounds and ensures elution of the target.
Ion Source Electron Ionization (EI) at 70 eVProduces characteristic, reproducible fragmentation patterns.
MS Transfer Line 280-300 °CPrevents condensation of the analyte before reaching the mass spectrometer.
Mass Range m/z 50-500Covers the expected molecular ion and fragment ions.

Application of Retention Index and Mass Spectral Library Matching for Putative Identification

For a putative (tentative) identification, two key pieces of information from the GC-MS analysis are used: the retention index and the mass spectrum.

Mass Spectral Library Matching involves comparing the experimentally obtained mass spectrum with entries in extensive databases like the NIST/EPA/NIH Mass Spectral Library. nist.gov A successful match provides a strong indication of the compound's identity. nih.gov The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 378. Fragmentation would likely involve the loss of the octadecyl chain and characteristic cleavages of the cyclohexane (B81311) ring, leading to a series of fragment ions that create a unique fingerprint. cas.cndocbrown.info

Challenges in Definitive Isomer Identification within Complex Matrices

Definitive isomer identification using standard GC-MS is a significant challenge. biocompare.com this compound can exist as multiple stereoisomers (due to the different cis/trans arrangements of the four substituents on the cyclohexane ring) and positional isomers (e.g., 1,2,4-trimethyl-3-octadecylcyclohexane).

These isomers often have:

Very similar retention times: Their boiling points and polarities are nearly identical, leading to poor separation (co-elution) on standard GC columns.

Indistinguishable mass spectra: The fragmentation patterns of isomers are often qualitatively and quantitatively identical under standard EI conditions, making it impossible to differentiate them based on their mass spectra alone. nih.gov

Therefore, while GC-MS can confidently identify the compound as a trimethyl-octadecylcyclohexane, it cannot definitively assign the specific 1,3,5-trimethyl-2-octadecyl isomer or its stereochemistry without the use of authentic, synthesized standards for comparison.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass-to-charge ratio of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). longdom.orgmdpi.com This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₂₇H₅₄. nist.gov HRMS can distinguish this formula from other potential formulas that have the same nominal mass. For instance, a compound containing oxygen (e.g., C₂₆H₅₀O) would also have a nominal mass of 378, but its exact mass would be different.

Molecular FormulaNominal MassMonoisotopic Exact Mass
C₂₇H₅₄ 378378.42255
C₂₆H₅₀O 378378.38582

An HRMS instrument would easily resolve these two masses, confirming the elemental composition as C₂₇H₅₄ and ruling out the presence of other heteroatoms. This confirmation is a critical step in the structural elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

While mass spectrometry provides information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Cyclohexane Ring and Alkyl Chain Confirmation

¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Analysis: The ¹H NMR spectrum would be complex but would show characteristic signals for the different parts of the molecule. libretexts.org

Alkyl Chain (-(CH₂)₁₆-): A large, broad signal would appear around 1.25 ppm, corresponding to the many equivalent methylene (B1212753) protons in the long octadecyl chain.

Cyclohexane Ring Protons: A series of complex multiplets would be observed between approximately 0.8 and 1.8 ppm, arising from the methine (-CH-) and methylene (-CH₂-) protons on the cyclohexane ring.

Methyl Groups (-CH₃): Distinct signals, likely doublets or singlets depending on their position and coupling, would appear in the upfield region (around 0.8-1.0 ppm), corresponding to the three methyl groups on the ring and the terminal methyl group of the octadecyl chain. modgraph.co.uk

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the different carbon environments. acs.org

Alkyl Chain: A series of peaks between ~22 and ~32 ppm would correspond to the carbons of the octadecyl chain. The terminal methyl carbon would appear further upfield (~14 ppm).

Cyclohexane Ring: The carbon atoms of the cyclohexane ring would resonate in the range of ~25-50 ppm. The specific chemical shifts would be highly dependent on the substitution pattern and stereochemistry. chemicalbook.comchemicalbook.com

Methyl Groups: The carbons of the three methyl groups attached to the ring would appear in the upfield region, typically between 15 and 25 ppm.

The exact chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are sensitive to the relative stereochemistry (cis/trans) of the substituents. researchgate.net Therefore, detailed 2D NMR experiments (such as COSY and NOESY) would be required to definitively assign the regiochemistry (1,3,5- and 2- positions) and the relative stereochemistry of the methyl and octadecyl groups on the cyclohexane ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Proof

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of this compound by providing information on how different atoms are connected within the molecule.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling relationships, typically between protons on adjacent carbon atoms. In the case of this compound, COSY spectra would reveal correlations between the methine protons on the cyclohexane ring and the protons of the adjacent methylene and methyl groups. For instance, the proton at the C1 position would show a cross-peak with the protons of the methyl group at C1 and the methine proton at C2. Similarly, the protons of the octadecyl chain would exhibit a cascade of correlations between adjacent methylene groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the correlation between protons and the carbon atoms to which they are directly attached. columbia.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. For this compound, each protonated carbon would give rise to a cross-peak in the HSQC spectrum, correlating its ¹³C chemical shift with the chemical shift of its attached proton(s). This allows for the unambiguous assignment of the cyclohexane ring carbons and the carbons of the octadecyl chain.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for piecing together the entire molecular structure, especially in connecting different fragments of the molecule. For this compound, HMBC would show correlations between the protons of the methyl groups on the cyclohexane ring and the quaternary carbons of the ring, as well as adjacent methine carbons. It would also be instrumental in confirming the connection point of the octadecyl chain to the cyclohexane ring by showing correlations between the protons on the first methylene group of the chain and the carbons of the cyclohexane ring at positions 1 and 2.

The following table illustrates the expected key 2D NMR correlations for the structural elucidation of this compound.

Technique Correlating Nuclei Expected Key Correlations for this compound
COSY ¹H - ¹H- Between adjacent methine and methylene protons on the cyclohexane ring. - Between the methine proton at C2 and the first methylene protons of the octadecyl chain. - Between adjacent methylene protons within the octadecyl chain.
HSQC ¹H - ¹³C (one bond)- Between each proton on the cyclohexane ring and its directly attached carbon. - Between the protons of the three methyl groups and their respective carbons. - Between the protons of each methylene group in the octadecyl chain and its corresponding carbon.
HMBC ¹H - ¹³C (2-3 bonds)- Between the protons of the methyl groups and the adjacent carbons on the cyclohexane ring. - Between the protons on the first methylene group of the octadecyl chain and carbons C1, C2, and C3 of the cyclohexane ring. - Between the methine proton at C1 and the carbon of the methyl group at C5.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound is expected to be relatively simple, characteristic of a saturated hydrocarbon. The most prominent absorption bands would arise from the stretching and bending vibrations of C-H and C-C bonds. The presence of methyl and methylene groups would be indicated by characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region. C-H bending vibrations for methylene and methyl groups would be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman Spectroscopy is also sensitive to the vibrations of non-polar bonds and provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also be dominated by signals from C-H and C-C bond vibrations. The symmetric C-H stretching vibrations would be particularly strong in the Raman spectrum. The C-C bond stretching vibrations within the cyclohexane ring and the long octadecyl chain would also be observable.

The following table summarizes the expected vibrational modes for this compound.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H Stretching (methyl and methylene)2850 - 29602850 - 2960
C-H Bending (methylene)~1465Weak
C-H Bending (methyl)~1375Weak
C-C StretchingWeakStrong

Chromatographic Isolation Techniques (e.g., Preparative GC, HPLC) for Obtaining Pure Analytes for Detailed Study

To perform detailed structural and functional studies, a pure sample of this compound is required. Preparative chromatography is the method of choice for isolating and purifying compounds.

Preparative Gas Chromatography (GC) is a powerful technique for the separation and purification of volatile and thermally stable compounds. scispace.comresearchgate.net Given the hydrocarbon nature and likely volatility of this compound, preparative GC would be a suitable method for its isolation. scispace.comresearchgate.net The separation is based on the differential partitioning of the compound between a stationary phase and a mobile gas phase. By carefully selecting the column (stationary phase) and temperature program, this compound can be separated from isomers and other impurities. The purified compound is then collected as it elutes from the column.

Preparative High-Performance Liquid Chromatography (HPLC) is another versatile technique for purification, particularly for less volatile or thermally sensitive compounds. For this compound, a non-polar stationary phase (e.g., C18) and a non-polar mobile phase (e.g., hexane (B92381) or a mixture of hydrocarbons) would be employed in a normal-phase chromatography setup. The separation is based on the compound's affinity for the stationary and mobile phases. By optimizing the mobile phase composition and flow rate, a high-purity fraction of the target compound can be collected.

The choice between preparative GC and HPLC would depend on the specific properties of the compound and the nature of the impurities to be removed.

Biosynthetic Pathways and Mechanistic Origins

Proposed Biogenetic Routes in Plants and Microorganisms

The structure of 1,3,5-Trimethyl-2-octadecylcyclohexane, featuring a substituted cyclohexane (B81311) ring attached to a long alkyl chain, suggests a hybrid biosynthetic origin, likely combining elements of both fatty acid and polyketide or alicyclic compound synthesis.

Hypothetical Pathways Involving Fatty Acid Elongation and Cyclization Reactions

A plausible biosynthetic route commences with the standard fatty acid synthesis machinery. The octadecyl (C18) side chain is likely assembled through the iterative addition of two-carbon units, a process initiated from an acetyl-CoA primer and extended by malonyl-CoA. This elongation process is a fundamental aspect of lipid biosynthesis in a vast array of organisms. wikipedia.orgresearchgate.net

The formation of the cyclohexane ring is a more speculative step. One potential pathway involves the cyclization of a long-chain unsaturated fatty acid precursor. Intramolecular cyclization of polyunsaturated fatty acids is known to occur, often initiated by enzymatic oxidation. nih.govresearchgate.net For instance, in some bacteria, ω-cyclohexyl fatty acids are synthesized, with studies indicating that shikimic acid can serve as a precursor for the cyclic moiety. nih.govportlandpress.comacs.org It is conceivable that a similar mechanism, perhaps involving a modified polyketide synthase or a dedicated cyclase enzyme, could fold and cyclize a C24 or larger polyunsaturated fatty acid intermediate to form the substituted cyclohexane ring.

Another hypothesis involves the head-to-tail cyclization of a specialized polyketide chain. Polyketide synthases are known for their ability to generate a wide diversity of cyclic and aromatic structures through programmed folding and condensation of acyl-CoA extenders.

Postulated Enzymatic Transformations Leading to Trimethyl- and Octadecyl Moieties

The three methyl groups at positions 1, 3, and 5 of the cyclohexane ring are likely introduced by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov These enzymes are commonly involved in the methylation of natural products. wikipedia.org The timing of these methylation events is crucial. Methyl groups could be added to the linear precursor chain prior to cyclization, which would influence the folding and subsequent ring formation. Alternatively, a pre-formed cyclohexane ring could be sequentially methylated by specific methyltransferases. The regular 1,3,5-substitution pattern suggests a controlled, enzyme-catalyzed process rather than random methylation.

The octadecyl moiety is almost certainly derived from fatty acid biosynthesis. An 18-carbon acyl-CoA, such as stearoyl-CoA, could be attached to the pre-formed and methylated cyclohexane ring via an enzymatic condensation reaction, possibly catalyzed by a specialized acyltransferase. Conversely, the entire molecule could be assembled on a multi-modular enzyme complex that integrates fatty acid synthesis, cyclization, and methylation domains.

Influence of Biological and Environmental Factors on Biosynthetic Regulation

The biosynthesis of complex lipids like this compound is expected to be under tight regulatory control, influenced by both internal biological cues and external environmental factors. In microorganisms, the composition of membrane lipids, which can include branched and cyclic fatty acids, is often modulated in response to environmental stressors such as temperature, pH, and osmotic pressure. frontiersin.org These changes help to maintain membrane fluidity and integrity. Therefore, it is plausible that the production of this compound could be upregulated under specific environmental conditions, serving a role in stress adaptation.

Precursor Incorporation Studies for Elucidating Biosynthetic Intermediates

To experimentally validate any proposed biosynthetic pathway for this compound, precursor incorporation studies using isotopically labeled compounds would be indispensable. researchgate.net By feeding a producing organism with labeled potential precursors and tracking the incorporation of the label into the final molecule, the biosynthetic origins of its different parts can be determined.

For instance, feeding experiments with ¹³C- or ¹⁴C-labeled acetate (B1210297) would be expected to show incorporation into the entire carbon skeleton if the pathway proceeds via standard fatty acid and/or polyketide synthesis. nih.gov To investigate the origin of the cyclohexane ring, labeled shikimic acid could be administered, following the precedent of ω-cyclohexyl fatty acid biosynthesis. nih.govportlandpress.com The role of S-adenosyl-L-methionine as the methyl donor for the three methyl groups could be confirmed by using [methyl-¹³C]- or [methyl-¹⁴C]-methionine. The label should specifically appear in the methyl groups of the cyclohexane ring.

Furthermore, feeding with labeled branched-chain amino acids such as valine, leucine, and isoleucine, or their corresponding α-keto acids, could help determine if these serve as primers for the biosynthesis, a known mechanism for producing branched-chain fatty acids. frontiersin.orgnih.govresearchgate.net By analyzing the labeling pattern in the isolated this compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the precise building blocks and their assembly into the final structure can be mapped out, providing concrete evidence for the operative biosynthetic pathway.

Theoretical and Computational Chemistry Studies of 1,3,5 Trimethyl 2 Octadecylcyclohexane

Conformational Analysis of the Cyclohexane (B81311) Ring and Long Alkyl Chain

The conformational preferences of 1,3,5-trimethyl-2-octadecylcyclohexane are primarily dictated by the stereochemistry of the cyclohexane ring and the steric demands of its substituents. The cyclohexane ring typically adopts a chair conformation to minimize angle and torsional strain. wikipedia.orgmaricopa.edu In this polysubstituted cyclohexane, the relative orientations of the three methyl groups and the long octadecyl chain determine the most stable conformer.

The cyclohexane ring is not static and can undergo a conformational change known as a ring flip, where one chair conformation converts into another. wikipedia.orglibretexts.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.org The energy barrier for the ring flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol. wikipedia.org For substituted cyclohexanes, this barrier can be influenced by the nature of the substituents.

For this compound, the energy difference between the two chair conformers will be significant. The conformer with the bulky octadecyl group in an axial position would be highly disfavored due to severe 1,3-diaxial interactions. Consequently, the equilibrium will overwhelmingly favor the conformer where the octadecyl group is equatorial. The energy barrier to flipping from the more stable to the less stable conformer will be lower than the reverse process. The presence of multiple substituents can lead to complex steric interactions that may slightly alter the energy of the transition state, which is often a half-chair or twist-boat conformation. nih.gov

Table 1: Illustrative Energy Differences for Substituted Cyclohexane Conformers

SubstituentPositionRelative Energy (kcal/mol)
MethylAxial1.7
Equatorial0
tert-ButylAxial~5.0
Equatorial0
Octadecyl (estimated)Axial> 5.0
Equatorial0

Note: The data for the octadecyl group is an estimation based on its large steric bulk, similar to or greater than a tert-butyl group.

The long octadecyl chain attached to the cyclohexane ring has numerous single bonds, allowing for a multitude of rotational conformations, or rotamers. The relative energies of these rotamers are determined by torsional strain (e.g., gauche vs. anti conformations of adjacent carbon-carbon bonds) and potential steric interactions with the cyclohexane ring. The lowest energy conformation of a long alkyl chain is typically an all-anti (zigzag) arrangement.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and predicting spectroscopic properties of molecules like this compound. These calculations can help validate experimentally determined structures or predict properties for unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of organic molecules. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given conformation of this compound. By comparing the calculated shifts for different possible conformers with experimentally obtained NMR data, the most likely structure in solution can be determined. For example, the chemical shifts of protons and carbons in axial versus equatorial positions on a cyclohexane ring are typically different.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be calculated. These frequencies are related to the stretching and bending of bonds within the molecule. The calculated vibrational spectrum can be compared to an experimental spectrum to confirm the presence of specific functional groups and to support a particular conformational assignment.

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for a Conformer of this compound

Carbon AtomPositionHypothetical Chemical Shift (ppm)
C1 (Cyclohexane)Equatorial CH₃20-25
C2 (Cyclohexane)Equatorial Octadecyl35-40
C3 (Cyclohexane)Equatorial CH₃20-25
C4 (Cyclohexane)-25-30
C5 (Cyclohexane)Equatorial CH₃20-25
C6 (Cyclohexane)-25-30
C1' (Octadecyl)-30-35
C18' (Octadecyl)-10-15

Note: These are illustrative values and the actual chemical shifts would depend on the precise geometry and computational method used.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules based on the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, which is a saturated hydrocarbon, the HOMO-LUMO gap is expected to be large, indicating low reactivity. The HOMO would likely be localized on the C-C and C-H sigma bonds of the cyclohexane ring and the alkyl chain. The LUMO would be a corresponding antibonding sigma orbital. An FMO analysis could identify the most nucleophilic (highest HOMO density) and electrophilic (highest LUMO density) sites on the molecule, providing insights into its potential behavior in chemical reactions.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Aggregation Behavior

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of a large number of molecules in a condensed phase (liquid or solid). MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing insights into macroscopic properties based on the underlying intermolecular forces.

For this compound, MD simulations could be used to study its liquid-state properties, such as density, viscosity, and diffusion coefficients. The simulations would model the van der Waals interactions between the long octadecyl chains and the cyclohexane rings of neighboring molecules. These interactions would govern the packing and aggregation behavior of the compound. For instance, simulations could reveal whether the long alkyl chains of different molecules tend to align, leading to some degree of local order within the liquid. This information is crucial for understanding the physical properties of lubricants and other materials where such molecules are present.

Molecular Docking Investigations for Exploring Potential Ligand-Receptor Interactions (if applicable to observed extract bioactivities)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often employed to understand the interaction between a ligand and its receptor, providing insights into the potential biological activity of a compound.

Although this compound has been identified as a constituent in several plant extracts exhibiting biological activities, specific molecular docking studies focusing on this particular compound to elucidate its contribution to the observed bioactivities are not extensively documented in the current body of scientific literature. However, the compound's presence in extracts with demonstrated pharmacological effects provides an impetus for future in silico investigations.

Detailed Research Findings

This compound has been identified as a chemical component in extracts of various plants that have been evaluated for their biological activities. These findings are summarized in the table below.

Plant SpeciesExtract TypeObserved Bioactivities of the ExtractPercentage of this compound in ExtractCitation
Cladanthus mixtusMethanolic extracts of stems and rootsAntiproliferative activity against human breast carcinoma (MCF-7) and human prostate carcinoma (PC-3) cell lines.6.17% in stems, 2.26% in roots nih.govmdpi.com
Alnus nitidaCrude extract of leavesAnti-inflammatory and analgesic potential.0.11% mdpi.comnih.gov
Hibiscus sabdariffaHydroethanolic extract of calycesAntibacterial properties.Not specified nih.gov
Romanian Lavandula SpeciesNot specifiedAntioxidant, antibacterial, antifungal, and antiproliferative potentials.Not specified usamv.ro
Platycladus orientalisExtract of aerial partsCytotoxic activity.0.96% researchgate.netmdpi.com

While direct evidence from molecular docking studies on this compound is currently lacking, the broader context of cyclohexane derivatives in computational drug design is noteworthy. Cyclohexane rings are common scaffolds in many biologically active molecules, and computational studies on such compounds have been instrumental in understanding their structure-activity relationships. nih.gov Future research could, therefore, involve molecular docking simulations of this compound with relevant biological targets to explore its potential mechanisms of action. For instance, docking this compound against key enzymes or receptors involved in cancer cell proliferation or inflammation could provide valuable insights into its potential as a therapeutic agent.

Chemical Reactivity and Transformation Studies

Stereoselective and Regioselective Transformations of the Cyclohexane (B81311) Moiety

While specific studies on 1,3,5-trimethyl-2-octadecylcyclohexane are not available, the principles of stereoselectivity and regioselectivity in cyclohexane rings are well-established in organic chemistry. The conformational rigidity of the cyclohexane chair form, with its axial and equatorial positions, governs the approach of reagents and the stability of transition states.

For this compound, the bulky octadecyl group and the three methyl groups are expected to preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgucalgary.calibretexts.org This conformational preference would significantly influence the stereochemical outcome of reactions. For instance, in reactions such as catalytic hydrogenation or epoxidation of a derivative with a double bond on the ring, the reagent would preferentially attack from the less sterically hindered face.

Elimination reactions on a functionalized version of this cyclohexane ring would be expected to follow stereoselective pathways. For example, an E2 elimination would require an anti-periplanar arrangement of the leaving group and a proton, which could dictate the position of the resulting double bond. chemistrysteps.comchemistrysteps.com The regioselectivity of such reactions would also be influenced by the electronic effects of the alkyl substituents.

Table 1: General Principles of Stereoselective and Regioselective Reactions in Substituted Cyclohexanes

Reaction TypeGoverning PrincipleExpected Outcome for a this compound derivative
Nucleophilic Substitution (SN2)Backside attack of the nucleophile. uci.eduInversion of configuration at the reaction center.
Elimination (E2)Requires anti-periplanar geometry of the leaving group and a β-hydrogen. chemistrysteps.comchemistrysteps.comFormation of a specific, more stable alkene isomer (Zaitsev's rule), constrained by stereoelectronic requirements.
Electrophilic Addition to a double bondFormation of the most stable carbocation intermediate.Adherence to Markovnikov's rule, with the electrophile adding to the less substituted carbon. masterorganicchemistry.com
Catalytic HydrogenationSyn-addition of hydrogen from the less sterically hindered face.Formation of a cis-product.

This table presents generalized principles and the expected behavior is inferred due to the absence of specific experimental data for this compound.

Oxidative and Reductive Reactivity of the Alkyl and Cyclohexane Core

The oxidative and reductive reactivity of this compound can be considered for both the cyclohexane ring and the octadecyl side chain.

Oxidative Reactivity: Long-chain alkylcyclohexanes are generally susceptible to oxidation. The gas-phase oxidation of alkylcyclohexanes has been studied, and their reactivity does not seem to vary significantly with the size of the alkyl chain. researchgate.net The oxidation of cyclohexane itself, often to produce adipic acid, is an industrial process that proceeds via cyclohexanol (B46403) and cyclohexanone (B45756) intermediates, typically under harsh conditions with catalysts. nih.govgoogle.com It is plausible that this compound could undergo similar oxidation at the cyclohexane ring, likely at the tertiary carbons if conditions are suitable.

The long octadecyl side chain is also a site for oxidation. Similar to other long-chain alkanes, oxidation can be initiated at various points along the chain, often through free-radical mechanisms, leading to a complex mixture of products including alcohols, ketones, and carboxylic acids. libretexts.org

Reductive Reactivity: The fully saturated cyclohexane ring and octadecyl chain of this compound are generally resistant to reduction under standard conditions. Reduction would only be possible if functional groups such as double bonds, carbonyls, or halogens were present on the molecule. For instance, if a derivative contained a double bond within the ring or the side chain, it could be reduced via catalytic hydrogenation. libretexts.org Similarly, a ketone or aldehyde functionality could be reduced to an alcohol using various reducing agents.

Degradation Pathways in Environmental Systems (e.g., Photodegradation, Microbial Degradation)

The environmental fate of this compound is of interest due to its potential release into the environment.

Photodegradation: There is no specific information on the photodegradation of this compound. However, studies on the photodegradation of cyclohexane show that it can be degraded in the gas phase using techniques like heterogeneous photocatalysis with TiO2, UV light, and ozone. nih.govresearchgate.net Given that this compound is a large, non-volatile molecule, its atmospheric photodegradation is likely to be insignificant. In aqueous or soil environments, photodegradation would depend on its ability to absorb UV radiation and the presence of photosensitizing agents.

Microbial Degradation: The microbial degradation of long-chain n-alkylcyclohexanes has been documented. Several microorganisms are capable of utilizing such compounds as a sole source of carbon and energy. nih.gov The primary mechanism of aerobic biodegradation typically involves the oxidation of the terminal methyl group of the long alkyl side chain to a carboxylic acid, followed by β-oxidation. nih.gov This process shortens the alkyl chain. Subsequent degradation of the cyclohexane ring can then occur. nih.govnih.gov

For example, Alcanivorax sp. has been shown to degrade n-octadecylcyclohexane. nih.gov The degradation of the alkyl side chain proceeds via β-oxidation, leading to the formation of cyclohexanecarboxylic acid, which is then further metabolized. nih.gov It is highly probable that this compound would follow a similar microbial degradation pathway, initiated on the long octadecyl chain. The presence of methyl groups on the cyclohexane ring might influence the rate and completeness of the ring's degradation. Anaerobic biodegradation of alkylcyclohexanes has also been observed, particularly under sulfate-reducing conditions. oup.com

Table 2: Inferred Environmental Degradation Pathways

Degradation TypeProposed MechanismKey Intermediates (Inferred)Influencing Factors
Photodegradation Unlikely to be a major pathway due to lack of chromophores.Not established.Presence of photosensitizers, UV radiation.
Aerobic Microbial Degradation Initial oxidation of the octadecyl chain (β-oxidation), followed by ring cleavage. nih.govOctadecylcyclohexane carboxylic acid, shorter-chain alkyl cyclohexane carboxylic acids, cyclohexanecarboxylic acid. nih.govPresence of specific microbial consortia, oxygen availability, nutrient levels.
Anaerobic Microbial Degradation Degradation of the alkyl chain. oup.comresearchgate.netNot well-defined for this specific compound.Presence of alternative electron acceptors (e.g., sulfate, nitrate). oup.com

This table is based on data from analogous long-chain alkylcyclohexanes and general principles of microbial degradation.

Chemical Stability and Degradation Kinetics under Varying Storage and Processing Conditions

Specific data on the chemical stability and degradation kinetics of this compound is not available. However, as a saturated alicyclic hydrocarbon, it is expected to be chemically stable under normal storage conditions, i.e., at ambient temperature and pressure, and in the absence of strong oxidizing agents or high-energy radiation. Its stability would be comparable to other long-chain alkanes and cycloalkanes used in industrial applications.

The rate of degradation would be highly dependent on the specific conditions.

Kinetics of Microbial Degradation: The kinetics of microbial degradation of hydrocarbons often follow first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov The half-life of aliphatic hydrocarbons can vary widely depending on the microbial consortium, environmental conditions (temperature, pH, nutrient availability), and the structure of the molecule itself. nih.gov For a large, branched molecule like this compound, the degradation rate might be slower compared to linear alkanes of similar chain length due to steric hindrance affecting enzyme accessibility.

Kinetics of Oxidation: The kinetics of chemical oxidation would depend on the oxidant, catalyst, temperature, and pressure. The oxidation of alkylcyclohexanes can be a complex process involving free-radical chain reactions, making the kinetics intricate. rsc.org

Table 3: Factors Influencing the Stability and Degradation Kinetics of this compound (Inferred)

ConditionExpected Effect on StabilityImpact on Degradation Kinetics
Elevated Temperature May lead to thermal decomposition at very high temperatures.Increases the rate of both chemical and microbial degradation up to an optimal point for microbial activity.
Presence of Strong Oxidants Decreased stability, leading to oxidation of the alkyl chain and/or cyclohexane ring.Accelerates chemical degradation.
UV Radiation Potential for slow photodegradation, especially with photosensitizers.May initiate photochemical reactions, though likely a slow process.
Microbial Presence (Aerobic) Susceptible to biodegradation.Rate is dependent on microbial species, population density, and environmental factors. researchgate.net
Microbial Presence (Anaerobic) Potentially biodegradable, likely at a slower rate than aerobic degradation. oup.comRate is dependent on the availability of suitable electron acceptors. oup.com

This table outlines expected trends based on general chemical principles and studies on related compounds.

Exploration of Biological Activities and Potential Applications of Extracts Containing 1,3,5 Trimethyl 2 Octadecylcyclohexane

Antimicrobial Research Context

Association with Antibacterial Properties of Hibiscus sabdariffa Extracts

Hibiscus sabdariffa L., commonly known as Roselle, is a plant recognized for its therapeutic properties, including antimicrobial effects. nih.gov Hydroethanolic extracts from the calyces of H. sabdariffa have demonstrated significant antibacterial activity against several multidrug-resistant (MDR) clinical bacterial isolates. nih.gov

In a study utilizing gas chromatography-mass spectrometry (GC-MS) to analyze the volatile compounds of a hydroethanolic extract of H. sabdariffa calyces, 1,3,5-Trimethyl-2-octadecylcyclohexane was identified as one of the constituents. nih.gov This extract showed potent antibacterial properties against MDR strains of Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov The study measured the antibacterial efficacy through inhibition zones, minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC). nih.gov

Table 1: GC-MS Identification of this compound in Hibiscus sabdariffa Calyx Extract

Peak No. Retention Time (min) Peak Area % Compound Name Molecular Formula Molecular Weight
22 29.03 0.71 This compound C27H54 378

Data sourced from a GC-MS analysis of a hydroethanolic extract of Roselle calyces. nih.gov

Table 2: Antibacterial Activity of Hibiscus sabdariffa Extract Containing this compound

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL) MBC (mg/mL)
A. baumannii 18.33 ± 0.57 12.5 25
E. coli 19.33 ± 0.57 12.5 25
K. pneumoniae 17.66 ± 0.57 25 50
P. aeruginosa 16.33 ± 0.57 25 50

Results show the efficacy of the total hydroethanolic extract against multidrug-resistant clinical isolates. nih.gov

Correlation with Antimicrobial Volatile Organic Compounds from Bacteria (e.g., against Burkholderia cepacia complex)

Volatile organic compounds (VOCs) produced by various bacteria are known to exhibit antimicrobial properties and play a role in microbial competition. nih.gov Certain bacterial species, including those from the genus Burkholderia, produce a wide array of VOCs with antifungal and antibacterial activities. nih.govnih.gov Research has shown that VOCs from some bacteria can inhibit the growth of pathogenic strains, including those in the Burkholderia cepacia complex (Bcc), which are opportunistic pathogens. mdpi.comresearchgate.net

While this compound is a volatile hydrocarbon, its specific production by bacteria as an antimicrobial VOC targeting the Burkholderia cepacia complex has not been definitively established in the reviewed literature. However, the broader class of alkanes and cyclic hydrocarbons are frequently identified as components of microbial volatilomes. mdpi.com The antimicrobial action of bacterial VOCs is often attributed to a complex mixture of compounds, including alcohols, ketones, and sulfur-containing molecules, which can disrupt cell membranes and inhibit the growth of competing microbes. mdpi.comresearchgate.net The potential role of specific hydrocarbons like this compound within these active VOC mixtures remains an area for further investigation.

Contribution to Allelopathic Potential of Microbial Extracts

Allelopathy refers to the phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. scielo.br These biochemicals, known as allelochemicals, can be found in complex mixtures within plant and microbial extracts. nih.govnih.gov Microbial extracts, in particular, are recognized for containing a diverse array of secondary metabolites that can exert allelopathic effects, providing a competitive advantage. scielo.br

Anti-inflammatory Research Context

Observed Associations with Anti-inflammatory Effects of Alnus nitida Extracts

The leaves and fruits of Alnus nitida (Himalayan alder) have been traditionally used to treat inflammatory conditions. nih.govresearchgate.net Scientific studies have validated these uses, demonstrating that methanolic extracts and various fractions of A. nitida possess significant anti-inflammatory and analgesic properties in various in vivo models, such as carrageenan-induced paw edema. nih.govnih.gov

To identify the chemical constituents responsible for these effects, GC-MS analysis was performed on the methanolic extract of A. nitida leaves. This analysis revealed the presence of this compound as a minor component (0.11% of the total eluted compounds). nih.gov The extract containing this compound demonstrated a potent, dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs. nih.gov

While the primary anti-inflammatory activity of the A. nitida extract is likely due to more abundant or highly active compounds like neophytadiene, phytol, and vitamin E, the identification of this compound establishes its association with a plant matrix proven to have significant anti-inflammatory effects. nih.govnih.gov

Table 3: Identification of this compound in a Bioactive Alnus nitida Leaf Extract

Compound No. Compound Name Peak Area % Compound Class
16 This compound 0.11 Alkane

Data from GC-MS analysis of a methanolic leaf extract of Alnus nitida with demonstrated anti-inflammatory activity. nih.gov

Table 4: In Vivo Anti-inflammatory Activity of Alnus nitida Leaf Extracts

Extract/Fraction Dose (mg/kg) % Inhibition of Edema (after 4h)
Methanolic Extract (ANLM) 200 87.23 ± 1.52
Chloroform Fraction (ANLC) 200 91.23 ± 2.80
Diclofenac Potassium (Standard) 10 86.63 ± 3.42

Results from a carrageenan-induced paw edema assay in rats, showing the efficacy of extracts containing this compound. nih.gov

Investigation of Molecular Mechanisms Underlying Anti-inflammatory Response in in vitro Models

The investigation into the molecular mechanisms of anti-inflammatory phytochemicals often involves in vitro models using cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.gov These studies typically assess the ability of a compound or extract to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govtexilajournal.com

A key pathway in inflammation is the nuclear factor kappa B (NF-κB) signaling pathway, which controls the expression of many pro-inflammatory genes. nih.gov Many natural anti-inflammatory compounds exert their effects by inhibiting the activation and nuclear translocation of NF-κB. nih.gov

Anticancer Research Context

The investigation of natural products for novel therapeutic agents is a significant area of oncological research. The presence of this compound in plant extracts exhibiting anticancer properties has positioned it as a compound of interest within this field.

Research into the phytochemical composition of Cladanthus mixtus (Moroccan chamomile) has identified this compound as a notable constituent. A 2022 study performing Gas Chromatography-Mass Spectrometry (GC-MS) analysis on methanolic extracts from different parts of the plant revealed the presence of this compound. It was particularly predominant in the stem (CM-S) and root (CM-R) extracts, with relative abundances of 6.17% and 2.26%, respectively. researchgate.netoskar-bordeaux.fr

While direct biochemical assays or in silico studies specifically targeting this compound are not extensively documented, computational methods offer a powerful pathway to explore its potential molecular targets and drug-likeness. Modern drug discovery frequently employs these techniques to predict the biological activity of compounds before undertaking laboratory experiments. researchgate.net

In silico approaches that could be applied to this compound include:

Molecular Docking: This technique could be used to predict how the compound binds to the active sites of various proteins known to be involved in cancer progression, such as specific kinases or enzymes. researchgate.net The highly nonpolar, bulky structure of the molecule would influence its binding interactions, likely favoring hydrophobic pockets in target proteins.

ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties of a molecule. lube-media.com Such an analysis for this compound would help in assessing its potential as a drug candidate, predicting its bioavailability and potential toxicological liabilities based on its chemical structure. nih.gov

Target Prediction Servers: Various computational tools and workflows are available to predict potential molecular targets for natural products by comparing their structures to libraries of known bioactive ligands. rsc.orgresearchgate.net Submitting the structure of this compound to such platforms could generate a list of putative protein targets, guiding future in vitro validation studies.

These computational methods serve as an essential first step in the drug discovery pipeline, allowing for the efficient screening and prioritization of natural compounds for further investigation. researchgate.net

Other Biological Contexts

Beyond its association with anticancer research, the chemical nature of this compound lends itself to other areas of biological and environmental analysis.

The volatile organic compounds (VOCs) in honey are crucial to its unique aroma and flavor profile and can be used to determine its botanical and geographical origin. nih.gov While this compound itself has not been explicitly identified in honey volatile profiles, closely related compounds have. For instance, 1,4-dimethyl-2-octadecylcyclohexane has been detected in the volatile fraction of heather honey. researchgate.net The presence of such complex alkylated cyclohexanes, even in trace amounts (≤1%), contributes to the chemical "fingerprint" of the honey. researchgate.net Given that the chemical composition of honey is directly influenced by the nectar collected by bees from various plants, it is plausible that honey derived from flora such as Cladanthus mixtus could contain this compound or similar compounds, which would serve as specific floral markers.

Environmental forensics utilizes chemical fingerprinting to identify the sources of pollutants and contaminants. nih.gov This technique relies on the analysis of complex mixtures of organic compounds, where specific molecules or ratios of molecules can serve as a unique signature for a particular source. nih.gov

Given that this compound is a specific, complex hydrocarbon found in Cladanthus mixtus, it has the potential to be used as a biomarker for environmental source tracking. For example, its detection in soil or water samples could indicate the presence of plant matter from this species or runoff from areas where it is prevalent. The high specificity of such complex biological hydrocarbons makes them valuable in distinguishing between different types of organic inputs in an ecosystem, a key goal in forensic environmental investigations. chemeo.com

Advanced Material Science Applications (e.g., as a component in lubricant formulations, surfactants, or polymer additives, based on its chemical structure)

The molecular structure of this compound—a saturated cyclic "head" (the trimethylcyclohexane group) attached to a long, nonpolar aliphatic "tail" (the octadecyl group)—is analogous to compounds used in advanced material science.

Lubricant Formulations: High-performance synthetic lubricants are often based on synthetic hydrocarbons like polyalphaolefins (PAOs) or alkylated aromatics. lube-media.comroutledge.com These fluids are prized for their excellent thermal stability, low pour points, and high viscosity indexes. The structure of this compound, being a fully saturated and branched hydrocarbon, is similar to components of synthetic base stocks. Such structures contribute to desirable lubricant properties, including thermal and oxidative stability, making it a potential candidate for use as a base stock or a high-performance additive in specialty lubricant formulations. hexagon-europe.com

Surfactants: Surfactants are molecules with a polar head and a nonpolar tail. While this compound is entirely nonpolar, its distinct head-and-tail structure is relevant. The long C18 octadecyl chain provides significant hydrophobicity. nih.gov This long alkyl chain is a common feature in surfactants designed for specific applications, where it influences properties like micelle formation and surface tension reduction in non-aqueous systems. researchgate.netrsc.org

Polymer Additives: Hydrocarbon waxes and oils are sometimes used as additives in polymer formulations. sumichem-at.com They can function as internal lubricants to improve processing and flow, or as plasticizers to increase flexibility. The long hydrocarbon chain and bulky cyclic group of this compound could potentially be leveraged for such applications, modifying the physical properties of a polymer matrix.

Table of Compounds

Future Directions and Research Perspectives

Targeted Chemical Synthesis and Purification of 1,3,5-Trimethyl-2-octadecylcyclohexane for Definitive Characterization

A foundational step for any detailed investigation is the ability to produce and purify this compound in a laboratory setting. Currently, specific, high-yield synthetic routes are not widely documented in scientific literature. Future research should focus on developing and optimizing synthetic methodologies. A plausible approach could involve the Friedel-Crafts alkylation of a trimethylcyclohexane isomer with an 18-carbon alkylating agent.

Key research objectives in this area include:

Development of Stereoselective Synthesis: Investigating catalytic systems that can control the stereochemistry of the four chiral centers in the molecule, leading to specific diastereomers.

Optimization of Reaction Conditions: Systematically studying variables such as catalyst choice (e.g., Lewis acids), solvent, temperature, and reaction time to maximize yield and minimize side products.

Advanced Purification Techniques: Establishing robust purification protocols, likely involving multi-step column chromatography (e.g., silica (B1680970) gel, reverse-phase) and potentially preparative high-performance liquid chromatography (HPLC) to isolate the compound to a high degree of purity required for definitive characterization and biological testing.

Potential Synthetic Step Reactants Potential Catalyst Purpose
Friedel-Crafts Alkylation1,3,5-Trimethylcyclohexane (B44294) and 1-OctadeceneLewis Acid (e.g., AlCl₃)To attach the octadecyl chain to the cyclohexane (B81311) ring.
Hydrogenation (if needed)Unsaturated intermediatesPalladium on Carbon (Pd/C)To ensure full saturation of the cyclohexane ring if an aromatic precursor is used.

Comprehensive Evaluation of the Pure Compound's Intrinsic Biological Activities Independent of Extract Complexity

While various cyclohexane derivatives have been shown to possess biological activity, from antimicrobial to anticancer effects, the specific bioactivity of this compound remains uncharacterized. cabidigitallibrary.org The presence of a long, lipophilic octadecyl chain suggests potential interactions with cellular membranes, which could translate into a range of biological effects. Future research must involve a systematic screening of the pure compound.

Table of Potential Biological Screenings:

Activity to be Tested Assay Type Rationale
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. The lipophilic nature may allow for disruption of microbial cell membranes.
Anticancer Activity Cytotoxicity assays against various cancer cell lines (e.g., lung, breast, colon). Some functionalized cyclohexane derivatives have shown antiproliferative effects. cabidigitallibrary.org
Anti-inflammatory Activity Assays measuring inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins). Lipophilic compounds can sometimes modulate inflammatory pathways.

| Estrogenic/Endocrine Activity | Estrogen receptor (ER) binding assays and reporter gene assays. | Some alkylphenols and related compounds are known endocrine disruptors; it is important to test for such activity. oup.com |

Elucidation of Specific Enzymatic Machinery and Genes Involved in its Biosynthesis

The natural origin of this compound, if any, is not well established. It is plausible that it could be a biomarker in petroleum or a metabolite in certain microorganisms. Future research should aim to identify its natural sources and elucidate the biosynthetic pathways responsible for its production. This would involve:

Screening of Natural Sources: Analyzing extracts from microorganisms, particularly those from petroleum-rich environments, for the presence of the compound.

Genomic and Proteomic Analyses: Once a producing organism is identified, its genome and proteome can be analyzed to identify candidate genes and enzymes (e.g., specific cyclases, alkyltransferases) involved in the formation of the alkylated cyclohexane ring structure.

In Vitro Enzyme Assays: Expressing candidate enzymes in a host system (like E. coli) and performing in vitro assays to confirm their specific role in the biosynthesis of the target molecule.

Detailed Mechanistic Studies of its Contribution to Observed Biological Effects of Natural Extracts

Activity-Guided Fractionation: Separating the crude extract into fractions and testing each for biological activity to isolate the most active components.

Reconstitution Studies: Combining the purified compound with other components of the extract to see if synergistic or antagonistic effects occur.

Molecular-Level Investigations: If the pure compound is found to be active, studies should focus on its molecular mechanism of action. For example, if it shows anticancer activity, research could investigate its effects on cell cycle progression, apoptosis, or specific signaling pathways.

Environmental Fate and Transport Modeling, including Biodegradation Pathways

As a hydrocarbon, understanding the environmental behavior of this compound is essential. Alkylcyclohexanes are known components of crude oil and diesel fuel, and their fate in the environment is of significant interest. usgs.govusgs.govresearchgate.net Future research should model its transport and degradation.

Key areas for investigation include:

Biodegradation Studies: Using microbial consortia from contaminated sites to study the aerobic and anaerobic degradation pathways of the compound. Studies on other long-chain alkylcyclohexanes show that anaerobic degradation often proceeds from the high molecular weight end of the distribution. usgs.govusgs.gov

Transport Modeling: Predicting its movement in soil and water systems. Its high lipophilicity suggests strong adsorption to soil organic matter and low water solubility. researchgate.net

Bioaccumulation Potential: Assessing its potential to accumulate in the tissues of aquatic organisms, given its high octanol-water partition coefficient.

Development of Quantitative Structure-Activity Relationships (QSAR) for Related Cyclohexane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that relates the chemical structure of a compound to its biological activity. nih.govacs.orgnih.govacs.org Developing QSAR models for a series of related cyclohexane derivatives could accelerate the discovery of new bioactive compounds.

Future research in this area would involve:

Synthesis of an Analog Library: Creating a series of molecules with variations in the alkyl chain length, the number and position of methyl groups on the cyclohexane ring, and the stereochemistry.

Biological Testing: Evaluating the biological activity of all synthesized analogs using the assays identified in section 8.2.

Model Development: Using the collected data to build and validate QSAR models that can predict the activity of new, untested cyclohexane derivatives, guiding the design of more potent compounds.

Exploration of Industrial and Technological Applications Based on its Unique Molecular Architecture

The distinct structure of this compound—a bulky, saturated ring system combined with a long, flexible alkyl chain—suggests several potential industrial applications.

Table of Potential Industrial Applications:

Application Area Rationale Relevant Properties
Advanced Lubricants The saturated cyclic structure could provide thermal stability, while the long alkyl chain enhances lubricity. High boiling point, thermal stability, viscosity.
Hydrophobic Coatings The long alkyl chain is highly nonpolar and can impart water-repellent properties to surfaces. cfsilicones.com Low surface energy, hydrophobicity.
Polymer Additives Could be used as a plasticizer or processing aid in polymer manufacturing. Molecular flexibility, compatibility with polymer matrices.
Phase Change Materials (PCMs) Long-chain hydrocarbons are known to be effective for thermal energy storage. Defined melting/freezing point, high latent heat of fusion.

| Precursors for Specialty Polymers | Functionalization of the molecule could create unique monomers for synthesizing novel polymers. mdpi.com | Unique molecular architecture. |

Further research into these areas could lead to the development of novel, high-performance materials based on the this compound scaffold.

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